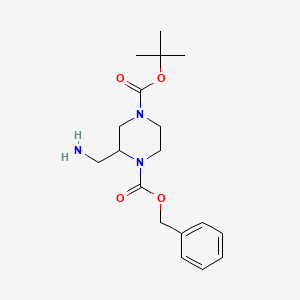

1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate

Descripción

Piperazine Core and Substituent Distribution

The molecular framework of 1-benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is built upon a six-membered piperazine ring containing two nitrogen atoms positioned at the 1,4-positions, which serves as the central structural motif. This heterocyclic core exhibits a molecular formula of C₁₈H₂₇N₃O₄ with an average molecular mass of 349.431 daltons and a monoisotopic mass of 349.200156 daltons. The piperazine ring system adopts the thermodynamically favored chair conformation, which is consistent with other examples of highly symmetric, large piperazine-containing molecules documented in crystallographic studies.

The substitution pattern around the piperazine core demonstrates a specific arrangement of functional groups that contributes to the compound's unique properties. At the 1-position, a benzyl group is attached through a carboxylate linkage, creating a benzyl ester functionality. Simultaneously, the 4-position bears a tert-butyl carboxylate group, forming the second ester moiety in this dicarboxylate structure. The 2-position of the piperazine ring carries an aminomethyl substituent, introducing an additional nitrogen-containing functional group that enhances the molecule's potential for hydrogen bonding and electrostatic interactions.

The structural complexity is further enhanced by the presence of both aromatic and aliphatic components within the same molecule. The benzyl group introduces an aromatic phenyl ring system that can participate in π-π stacking interactions and provides hydrophobic character to one region of the molecule. In contrast, the tert-butyl group contributes significant steric bulk and hydrophobic properties while maintaining conformational rigidity due to its branched aliphatic structure.

| Structural Component | Position | Functional Group Type | Molecular Contribution |

|---|---|---|---|

| Piperazine ring | Core | Diamine heterocycle | Central scaffold |

| Benzyl group | 1-position | Aromatic ester | Hydrophobic, π-interactions |

| tert-Butyl group | 4-position | Aliphatic ester | Steric bulk, rigidity |

| Aminomethyl group | 2-position | Primary amine | Hydrogen bonding |

Stereochemical Configuration and Chirality

The stereochemical properties of this compound arise from the presence of a chiral center at the 2-position of the piperazine ring, where the aminomethyl substituent is attached. This asymmetric carbon atom creates the potential for two distinct enantiomeric forms, designated as (R)- and (S)-configurations according to the Cahn-Ingold-Prelog priority rules. The compound exists as both enantiomers, with the (R)-enantiomer having been specifically characterized with a defined stereocenter configuration.

The (R)-enantiomer of the compound exhibits specific three-dimensional spatial arrangements that influence its molecular interactions and potential biological activities. Crystallographic and computational studies indicate that the (R)-configuration places the aminomethyl group in a specific orientation relative to the piperazine ring plane, creating distinct spatial relationships with the other substituents. This stereochemical arrangement affects the overall molecular shape and the accessibility of functional groups for intermolecular interactions.

The chirality of this compound has significant implications for its chemical behavior and potential applications. The presence of the chiral center introduces enantioselective properties that can result in different binding affinities, reaction rates, and conformational preferences between the two enantiomers. The stereochemical purity and configuration must be carefully controlled during synthesis to ensure consistent properties and reproducible results in research applications.

| Enantiomer | Configuration | Stereocenter Definition | Molecular Weight |

|---|---|---|---|

| (R)-form | Right-handed | 1 of 1 defined | 349.431 daltons |

| (S)-form | Left-handed | 1 of 1 defined | 349.42 daltons |

Conformational Dynamics and Rotational Barriers

The conformational behavior of this compound exhibits complex dynamics arising from multiple sources of conformational flexibility and restriction within the molecular structure. Nuclear magnetic resonance spectroscopy studies of related piperazine compounds have revealed that these systems undergo restricted conformational interconversion processes that significantly influence their solution-phase behavior.

The piperazine ring system demonstrates characteristic chair-boat conformational interconversion, although the chair conformation represents the thermodynamically preferred state under normal conditions. Temperature-dependent nuclear magnetic resonance investigations of similar acyl-functionalized piperazine derivatives have shown that conformational exchange processes occur with activation energy barriers ranging between 56 and 80 kilojoules per mole. These energy barriers are sufficiently high to result in observable conformational effects at room temperature, leading to complex spectroscopic behavior.

The restricted rotation around the partial amide double bonds formed by the carboxylate ester functionalities contributes additional conformational complexity to the system. Studies of related benzylated piperazine compounds have demonstrated that the presence of aromatic substituents can influence both rotational and inversion barriers compared to unsubstituted systems. The electron-withdrawing nature of the carboxylate groups affects the electronic environment around the nitrogen atoms, potentially altering the energy requirements for conformational changes.

The aminomethyl substituent at the 2-position introduces further conformational considerations through its potential for hydrogen bonding interactions and rotational freedom around the carbon-nitrogen bond. The presence of this primary amine functionality can participate in intramolecular hydrogen bonding with the nearby carboxylate oxygen atoms, potentially stabilizing certain conformational states and influencing the overall molecular dynamics.

| Conformational Process | Energy Barrier Range | Temperature Dependence | Spectroscopic Effect |

|---|---|---|---|

| Ring inversion | 56-80 kJ/mol | Observable at RT | Complex peak patterns |

| Amide rotation | 56-80 kJ/mol | Higher than inversion | Coalescence behavior |

| Side chain rotation | Variable | Temperature dependent | Dynamic exchange |

The conformational dynamics of this compound are further influenced by the steric interactions between the bulky tert-butyl group and other substituents on the piperazine ring. The significant steric bulk of the tert-butyl moiety can restrict certain conformational states and bias the conformational equilibrium toward arrangements that minimize unfavorable steric contacts. This steric influence, combined with the electronic effects of the multiple functional groups, creates a complex conformational landscape that determines the preferred three-dimensional structure of the molecule in solution.

Propiedades

IUPAC Name |

1-O-benzyl 4-O-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O4/c1-18(2,3)25-16(22)20-9-10-21(15(11-19)12-20)17(23)24-13-14-7-5-4-6-8-14/h4-8,15H,9-13,19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAFWAIJOIWWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)CN)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696719 | |

| Record name | 1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317365-34-7 | |

| Record name | 1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate, also referred to by its CAS number 1212316-00-1, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 349.43 g/mol. The compound features a piperazine ring substituted with a benzyl group and a tert-butyl group, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₇N₃O₄ |

| Molecular Weight | 349.43 g/mol |

| CAS Number | 1212316-00-1 |

| Purity | ≥97% |

| Storage Conditions | Dark place, 2-8°C |

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds related to the piperazine structure. For instance, derivatives of piperazine have shown significant cytotoxic effects against various cancer cell lines. In one study, a derivative exhibited an IC50 value of approximately 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma cells (PXF 1752) .

Antimicrobial Activity

The compound's structural analogs have demonstrated notable antimicrobial properties. A series of studies indicated that similar piperazine derivatives possess activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For example, compounds with similar structures have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which play critical roles in cancer progression and inflammation .

Case Studies

- Case Study on Antitumor Activity : A recent investigation into the antitumor potential of piperazine derivatives revealed that modifications to the structure can enhance cytotoxicity significantly. The study found that specific substitutions on the piperazine ring increased selectivity towards tumor cells while reducing toxicity to normal cells .

- Study on Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of various piperazine derivatives, including those similar to this compound. The results indicated that certain derivatives exhibited potent activity against resistant bacterial strains, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Potential

1-Benzyl 4-tert-butyl 2-(aminomethyl)piperazine-1,4-dicarboxylate is being investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with biological targets, particularly in the central nervous system. Research indicates that derivatives of piperazine compounds can exhibit anxiolytic and antidepressant activities, making this compound a candidate for further pharmacological studies .

Synthesis of Analogues

The compound serves as a scaffold for the synthesis of various analogues that may possess enhanced therapeutic properties. By modifying the side chains or functional groups, researchers can tailor the pharmacokinetic and pharmacodynamic profiles of these derivatives to improve efficacy and reduce side effects .

Materials Science

Polymer Development

In materials science, this compound can be utilized in the development of novel polymers. Its ability to form stable interactions with other monomers can lead to the creation of materials with unique mechanical and thermal properties. Such polymers could find applications in coatings, adhesives, and composite materials .

Nanotechnology Applications

The compound may also play a role in nanotechnology. It can be used as a building block for creating nanoscale materials that exhibit specific properties beneficial for drug delivery systems or as agents in imaging techniques. The functional groups present in the molecule can facilitate interactions with biological systems at the nanoscale .

Biological Research

Biochemical Studies

The compound's structure allows it to function as an important tool in biochemical assays. It can be employed to study protein-ligand interactions or as an inhibitor in enzymatic reactions. Its ability to modulate biological pathways makes it valuable for understanding disease mechanisms at the molecular level .

Cell Culture Experiments

In cell biology, this compound is used in cell culture experiments to assess its effects on cell proliferation and apoptosis. Initial studies suggest that it may influence cellular signaling pathways related to growth and survival, warranting further investigation into its potential therapeutic applications .

Case Studies

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The compound’s analogs differ primarily in substituents at the piperazine C2 position (Table 1).

Table 1: Structural Comparison of Key Analogs

Key Observations :

- Aminomethyl vs. Hydroxymethyl: The aminomethyl group enhances nucleophilicity, enabling amide bond formation, whereas the hydroxymethyl group is prone to oxidation or mesylation .

- Cyanomethyl: Introduces a nitrile group, useful for click chemistry or further substitution (e.g., hydrolysis to carboxylic acids) .

Key Observations :

Métodos De Preparación

Starting Materials and Key Intermediates

- Piperazine or substituted piperazine : The core heterocyclic scaffold.

- Di-tert-butyl dicarbonate (Boc anhydride) : Used for tert-butyl carbamate protection.

- Benzyl chloroformate (Cbz-Cl) : For benzyl carbamate protection.

- Formaldehyde or related aminomethylation reagents : To introduce the aminomethyl group at the 2-position.

Protection of Piperazine Nitrogens

- The nitrogen atoms of the piperazine ring are selectively protected to allow subsequent functionalization.

- Typically, one nitrogen is protected with a tert-butyl carbamate group using di-tert-butyl dicarbonate under mild basic conditions.

- The other nitrogen is protected with a benzyl carbamate group by reaction with benzyl chloroformate.

This dual protection strategy facilitates selective reactions at the 2-position without interference from free amines.

Aminomethylation at the 2-Position

- The aminomethyl substituent is introduced via reductive amination or Mannich-type reaction.

- A common method involves reacting the protected piperazine intermediate with formaldehyde and an amine source, followed by reduction (e.g., sodium cyanoborohydride or catalytic hydrogenation).

- This step installs the aminomethyl group stereoselectively at the 2-position, often yielding the (R)- or (S)-enantiomer depending on conditions.

Final Purification

- The product is purified by chromatographic techniques such as column chromatography or recrystallization.

- Purity is typically confirmed by NMR, HPLC, LC-MS, and elemental analysis.

Representative Synthetic Route Summary

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Piperazine + Di-tert-butyl dicarbonate + Base (e.g., triethylamine) | Protection of one nitrogen as tert-butyl carbamate | Usually in dichloromethane at 0-25°C |

| 2 | Intermediate + Benzyl chloroformate + Base | Protection of second nitrogen as benzyl carbamate | Ensures selective protection |

| 3 | Protected piperazine + Formaldehyde + Reducing agent (e.g., NaBH3CN) | Aminomethylation at 2-position | Reductive amination step |

| 4 | Purification (chromatography/recrystallization) | Isolation of pure product | Confirm stereochemistry and purity |

Research Findings and Optimization Notes

- Stereoselectivity : The aminomethylation step can be optimized to favor the (R)- or (S)-enantiomer by using chiral catalysts or auxiliaries, which is crucial since the compound is often used in enantiomerically pure form for biological activity.

- Yield : Reported yields for similar piperazine derivatives range from 60% to 85% across the multi-step synthesis, depending on reaction conditions and purification efficiency.

- Reaction Conditions : Mild temperatures and inert atmosphere (nitrogen or argon) are preferred to avoid side reactions, especially during protection and reductive amination steps.

- Purity Control : Analytical techniques such as NMR (1H, 13C), HPLC, and LC-MS are essential for confirming structure and purity, with purity typically exceeding 95%.

Comparative Table of Key Parameters in Preparation

| Parameter | Typical Conditions | Outcome/Remarks |

|---|---|---|

| Protecting group installation | Di-tert-butyl dicarbonate, benzyl chloroformate, base, 0-25°C | Efficient selective protection of piperazine nitrogens |

| Aminomethylation | Formaldehyde, NaBH3CN or catalytic hydrogenation, mild acidic/basic medium | Stereoselective introduction of aminomethyl substituent |

| Solvents | Dichloromethane, methanol, ethanol | Choice affects yield and purity |

| Purification | Column chromatography (silica gel), recrystallization | Achieves >95% purity |

| Characterization | NMR, HPLC, LC-MS | Confirms structure and stereochemistry |

Q & A

Q. Characterization :

Basic: How should this compound be stored, and what stability tests are recommended?

Answer:

- Storage : Store at 2–8°C in dark, inert conditions (e.g., argon atmosphere) to prevent oxidation or hydrolysis .

- Stability Assessment :

- Stress Testing : Expose to elevated temperatures (40–60°C), humidity (75% RH), and light to study degradation pathways .

- HPLC Monitoring : Track impurity profiles over time under accelerated storage conditions .

Advanced: How can reaction yield be optimized during scale-up?

Answer:

-

Continuous Flow Reactors : Improve mixing and heat transfer for Boc protection/benzylation steps, reducing side products .

-

Parameter Optimization :

Parameter Optimal Range Impact Temperature 0–25°C (aminomethylation) Minimizes decomposition Solvent Anhydrous THF/DMF Enhances reagent solubility Catalyst Palladium (for coupling) Accelerates benzylation -

In-Line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Advanced: How to resolve contradictions in spectral data for structural confirmation?

Answer:

- 2D NMR : COSY and HSQC clarify overlapping signals (e.g., distinguishing piperazine ring protons from aminomethyl groups) .

- X-Ray Crystallography : Resolve stereochemical ambiguities if single crystals are obtainable (e.g., confirming tert-butyl orientation) .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated spectra (software: Gaussian, ADF) .

Advanced: What strategies assess the compound’s reactivity for derivatization?

Answer:

- Acylation/Alkylation Screening : Test reactivity with acetyl chloride or methyl iodide under varying conditions (e.g., base strength, solvent polarity) .

- Kinetic Studies : Monitor reaction progress via TLC/HPLC to identify optimal conditions for functionalizing the aminomethyl group .

- Protection/Deprotection : Evaluate Boc group stability under acidic (TFA) or basic (NaOH) conditions to guide sequential modifications .

Advanced: How to address discrepancies in biological activity data across studies?

Answer:

- Purity Verification : Re-analyze batches via HPLC to rule out impurities skewing results .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., known piperazine antagonists) .

- Meta-Analysis : Cross-reference structural analogs (e.g., tert-butyl vs. benzyl substitutions) to isolate activity trends .

Basic: What safety precautions are critical during handling?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.